![molecular formula C22H40N4O2 B4736689 N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-2-butenediamide](/img/structure/B4736689.png)
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-2-butenediamide
Overview
Description
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-2-butenediamide, commonly known as Tinuvin 770, is a UV stabilizer used in various applications. It is a highly effective light stabilizer that protects polymers and other materials from the harmful effects of UV radiation, including degradation and discoloration. Tinuvin 770 is widely used in the plastics, coatings, adhesives, and other industries.
Mechanism of Action
Tinuvin 770 functions by absorbing UV radiation and converting it into less harmful energy. It acts as a free radical scavenger, preventing the formation of free radicals that can cause degradation and discoloration of polymers and other materials.
Biochemical and Physiological Effects:
Tinuvin 770 has no known biochemical or physiological effects. It is not absorbed into the body and is not metabolized.
Advantages and Limitations for Lab Experiments
Tinuvin 770 is a highly effective UV stabilizer that provides excellent protection against UV radiation. It is easy to handle and is compatible with a wide range of polymers and other materials. However, it is not effective against all types of UV radiation and may not be suitable for all applications.
Future Directions
There are several potential future directions for research on Tinuvin 770. One area of interest is the development of new formulations that incorporate Tinuvin 770 with other UV stabilizers to provide even greater protection against UV radiation. Another area of interest is the study of the environmental impact of Tinuvin 770 and other UV stabilizers, including their potential to accumulate in the environment and their effects on aquatic and terrestrial organisms. Finally, there is potential for the development of new applications for Tinuvin 770 in areas such as photovoltaics and biomedical materials.
Scientific Research Applications
Tinuvin 770 has been extensively studied for its UV stabilization properties in various applications. It has been used in the formulation of polypropylene, polyethylene, PVC, and other polymers to improve their resistance to UV radiation. Tinuvin 770 has also been used in the formulation of coatings and adhesives to improve their durability and resistance to weathering.
properties
IUPAC Name |
(Z)-N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N4O2/c1-19(2)11-15(12-20(3,4)25-19)23-17(27)9-10-18(28)24-16-13-21(5,6)26-22(7,8)14-16/h9-10,15-16,25-26H,11-14H2,1-8H3,(H,23,27)(H,24,28)/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGWNJGZHCKHO-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C=CC(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)/C=C\C(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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